molecular formula C26H30N6O4 B2486035 3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide CAS No. 1113106-46-9

3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide

Cat. No.: B2486035
CAS No.: 1113106-46-9
M. Wt: 490.564
InChI Key:
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Description

3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide is a useful research compound. Its molecular formula is C26H30N6O4 and its molecular weight is 490.564. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

  • Research by Chern et al. (1988) involved synthesizing 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one from anthranilamide, demonstrating the chemical's potential for creating novel quinazoline derivatives (Chern et al., 1988).
  • Another study by Shikhaliev et al. (2005) discussed the synthesis of 8,8-R,R-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-ones, highlighting methods to create diverse quinazoline derivatives (Shikhaliev et al., 2005).

Chemical Properties and Reactions

  • Crabb et al. (1999) explored the preparation of [1,2,4]triazoloquinazolinium betaines and related molecular rearrangements, providing insights into the compound's reactivity and structural characteristics (Crabb et al., 1999).
  • Lipson et al. (2003) investigated the reaction of 3-amino-1,2,4-triazole with arylidene derivatives of dimedone, leading to the formation of 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)ones, revealing more about the compound's synthesis pathways (Lipson et al., 2003).

Biochemical Analysis

Biochemical Properties

3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect various signaling pathways and cellular processes . Additionally, the compound can bind to specific receptors on cell surfaces, modulating their activity and influencing downstream signaling cascades.

Cellular Effects

The effects of This compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit transcription factors, which are proteins that help turn specific genes on or off by binding to nearby DNA. This can lead to changes in gene expression patterns, affecting cell growth, differentiation, and apoptosis . Moreover, it can impact cellular metabolism by modulating the activity of metabolic enzymes, thereby influencing the production and utilization of energy within the cell.

Molecular Mechanism

At the molecular level, This compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic action . Additionally, it can activate or inhibit signaling pathways by interacting with receptors, leading to changes in cellular responses. These interactions can result in the modulation of gene expression, enzyme activity, and other cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of This compound have been studied extensively in laboratory settings. Over time, the compound’s stability and degradation can influence its effectiveness. Studies have shown that it remains stable under specific conditions but may degrade when exposed to certain environmental factors, such as light or heat . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

In animal models, the effects of This compound vary with different dosages. Low doses may have minimal impact, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, toxic or adverse effects may occur, including organ damage or systemic toxicity. These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can influence metabolic flux, altering the levels of metabolites and affecting overall metabolic homeostasis . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its accumulation in particular tissues . The compound’s localization can influence its activity and effectiveness, with certain tissues showing higher concentrations than others.

Subcellular Localization

The subcellular localization of This compound is critical for its function. It may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . Targeting signals or post-translational modifications can influence its localization, affecting its activity and interactions with other biomolecules.

Properties

IUPAC Name

3-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O4/c1-16(2)14-27-22(33)12-13-30-24(35)19-9-5-6-11-21(19)32-25(30)29-31(26(32)36)15-23(34)28-20-10-7-8-17(3)18(20)4/h5-11,16H,12-15H2,1-4H3,(H,27,33)(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPZWLSJUGZZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CCC(=O)NCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.